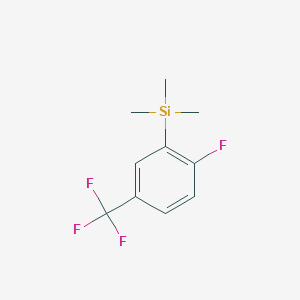
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is an organosilicon compound characterized by the presence of a fluorinated aromatic ring and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl lithium with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
2-Fluoro-5-(trifluoromethyl)phenyl lithium+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and stringent control of reaction conditions are common practices to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although the presence of fluorine atoms may influence the reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include halides, alkoxides, and amines.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a halide nucleophile would yield a halogenated aromatic compound.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is used as a building block for the introduction of fluorinated aromatic rings into target molecules. This is valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s fluorinated aromatic ring can enhance the metabolic stability and bioavailability of drug candidates. It is used in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry
In materials science, this compound is used in the synthesis of fluorinated polymers and coatings, which exhibit high chemical resistance and low surface energy.
Mecanismo De Acción
The mechanism by which (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane exerts its effects is primarily through its chemical reactivity. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the introduction of other functional groups. The fluorinated aromatic ring provides unique electronic properties that can influence the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenol
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane offers the advantage of a trimethylsilyl group, which can be used as a protective group or a handle for further functionalization. This makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H12F4Si |
|---|---|
Peso molecular |
236.28 g/mol |
Nombre IUPAC |
[2-fluoro-5-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12F4Si/c1-15(2,3)9-6-7(10(12,13)14)4-5-8(9)11/h4-6H,1-3H3 |
Clave InChI |
QUKMBMSEHRMSLM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C=CC(=C1)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


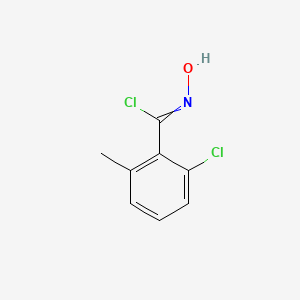
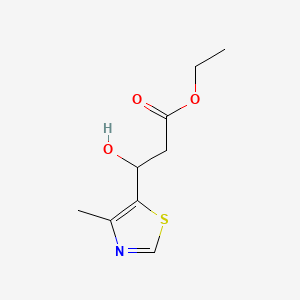
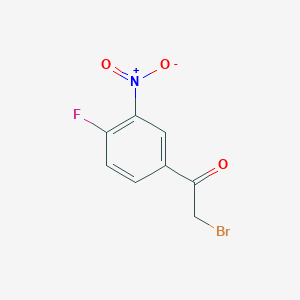

![2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13687963.png)
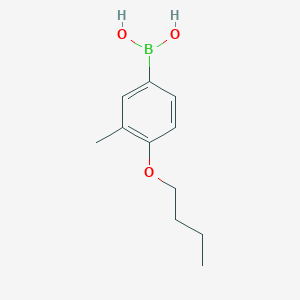
![8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687985.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole](/img/structure/B13687987.png)




![4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid](/img/structure/B13688022.png)

